4-Chloro-2-(chloromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)thiophene is a halogenated thiophene derivative Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the chloromethylation of 2-chlorothiophene using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Chloro-2-(chloromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)thiophene depends on its application. In biological systems, it may interact with cellular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)thiophene
- 2-Chlorothiophene
- 4-Bromo-2-chlorothiophene
Comparison: 4-Chloro-2-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2-Chloro-5-(chloromethyl)thiophene, it may exhibit different regioselectivity in substitution reactions. Its chloromethyl group makes it more reactive towards nucleophiles compared to 2-Chlorothiophene, which lacks this functional group .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIRNVFANMJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.